3-(6-Chloropyrimidin-4-yl)benzoic acid
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Overview
Description
3-(6-Chloropyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of benzoic acid where the benzene ring is substituted with a 6-chloropyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzoic acid.
Reaction Conditions: The reaction involves the use of a coupling reagent, such as a palladium catalyst, under specific conditions to facilitate the formation of the desired product. For example, the Suzuki-Miyaura coupling reaction is a common method used for this synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases, such as potassium carbonate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-(6-Chloropyrimidin-4-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound and its derivatives are used in biological studies to investigate their effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyrimidin-4-yl)benzoic acid depends on its specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloropyrimidin-4-yl)benzoic acid: Similar structure but with the pyrimidine ring substituted at a different position.
3-(4-Chloropyrimidin-2-yl)benzoic acid: Similar structure but with the chlorine atom at a different position on the pyrimidine ring.
3-(6-Bromopyrimidin-4-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(6-Chloropyrimidin-4-yl)benzoic acid is unique due to the specific position of the chlorine atom on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
3-(6-chloropyrimidin-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSCKKGELDRSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624687 |
Source
|
Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579476-50-9 |
Source
|
Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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